![molecular formula C18H13FN4O2S2 B2529801 3-cyclopropyl-2-(((3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl)méthyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223808-26-1](/img/structure/B2529801.png)
3-cyclopropyl-2-(((3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl)méthyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound known for its significant pharmaceutical potential. This compound is distinguished by its unique structural components, such as the cyclopropyl and thieno[3,2-d]pyrimidin-4(3H)-one moieties, which lend it unique chemical and biological properties. The fluorophenyl and oxadiazolyl groups further enhance its pharmacological activities, making it a subject of interest in medicinal chemistry.
Applications De Recherche Scientifique
Chemistry: This compound is used in research as a building block for the synthesis of more complex molecules, especially in the development of new heterocyclic compounds.
Biology: In biological research, it is investigated for its potential interactions with various biomolecules, including enzymes and receptors, due to its structural diversity.
Medicine: Pharmacologically, this compound is explored for its therapeutic potential in treating diseases like cancer, inflammation, and infections, given its ability to modulate biological pathways.
Industry: In industrial applications, it could be a precursor for materials with specific electronic or optical properties, due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions.
Formation of 1,2,4-oxadiazole Ring:
Starting from an appropriate nitrile, such as 4-fluorobenzonitrile, react with a hydrazide (e.g., hydrazine hydrate) to form 4-fluorobenzohydrazide.
Cyclize this intermediate in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the 1,2,4-oxadiazole ring.
Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis:
Prepare the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of a thienoamide precursor with urea under acidic conditions.
Coupling Reaction:
Couple the 4-fluorophenyl-1,2,4-oxadiazole with the thieno[3,2-d]pyrimidin-4(3H)-one core through a thioether linkage. This typically involves nucleophilic substitution with a thiol derivative, such as thiourea, followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of such complex molecules would involve optimizing these reactions for large scale, including considerations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis could be employed to enhance reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, especially on the sulfur-containing thioether linkage, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the oxadiazole ring or the thioether, depending on the specific reagents and conditions used.
Substitution: The fluorophenyl group can participate in various electrophilic or nucleophilic substitution reactions, leveraging the electron-withdrawing fluorine to activate positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: Agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones as primary products.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Derivatives with varied functional groups attached to the aromatic ring or other reactive centers.
Mécanisme D'action
The mechanism of action for 3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves:
Molecular Targets: This compound targets specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It may influence pathways such as kinase signaling, apoptosis regulation, or immune response modulation. The exact pathways depend on its binding affinity and specificity to various biomolecular targets.
Comparaison Avec Des Composés Similaires
3-cyclopropyl-2-((phenylthio)thieno[3,2-d]pyrimidin-4(3H)-one): Lacks the fluorophenyl-oxadiazole moiety, potentially altering its biological activity.
2-((4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl derivatives: Variations in the thieno[3,2-d]pyrimidin-4(3H)-one core.
Other oxadiazole-thioether compounds: Different heterocyclic backbones but similar functional groups.
Uniqueness:
The combination of a cyclopropyl ring, fluorophenyl-1,2,4-oxadiazole, and thieno[3,2-d]pyrimidin-4(3H)-one core is unique, providing distinct steric and electronic properties.
Enhanced biological activity due to the synergistic effects of these structural components.
This compound's unique structure and versatility make it a valuable subject of research in multiple scientific disciplines.
Propriétés
IUPAC Name |
3-cyclopropyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c19-11-3-1-10(2-4-11)16-21-14(25-22-16)9-27-18-20-13-7-8-26-15(13)17(24)23(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVJJWXPXQLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
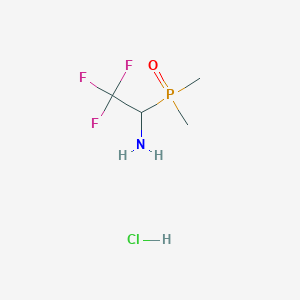
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2529723.png)
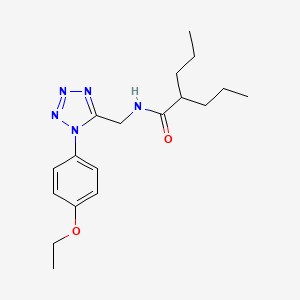
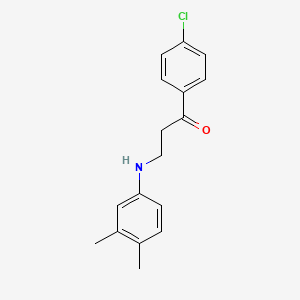
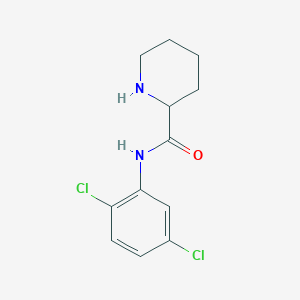

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)
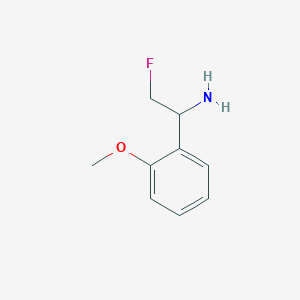
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)
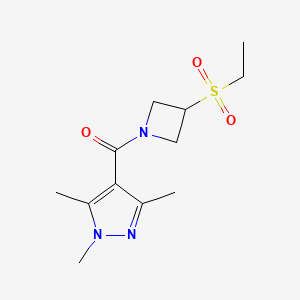
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
![N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2529741.png)
